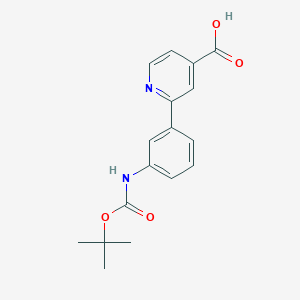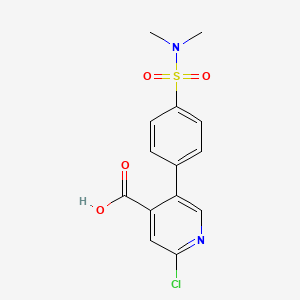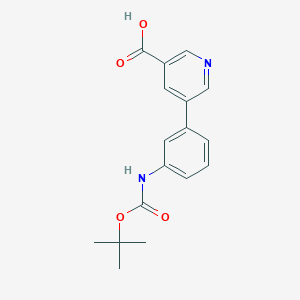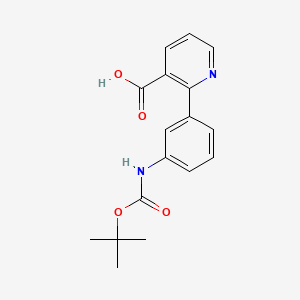
2-(3-BOC-Aminophenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BOC-Aminophenyl)isonicotinic acid (3-BOC-APIN) is a novel synthetic compound with a wide range of applications in the fields of biochemistry and molecular biology. 3-BOC-APIN is a derivative of isonicotinic acid (INA) and is composed of a 3-bromo-2-chloro-2-methylpropyl group attached to the aminophenyl group of INA. This compound has been used as a tool to study protein-protein interactions and as a reagent in synthetic organic chemistry. 3-BOC-APIN has also been used as a starting material for the synthesis of other derivatives of INA.
科学的研究の応用
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study protein-protein interactions, as a reagent in synthetic organic chemistry, and as a starting material for the synthesis of other derivatives of INA. 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has also been used to study the structure and function of proteins, as well as to study the regulation of gene expression.
作用機序
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% acts as a competitive inhibitor of isonicotinic acid-dependent enzymes. It binds to the active site of the enzyme, blocking the binding of isonicotinic acid and preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species, as well as to inhibit the growth of cancer cells. In addition, 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and antifungal effects.
実験室実験の利点と制限
The advantages of using 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% for lab experiments include its low cost and its availability in a variety of forms, including powder, solution, and solid. Additionally, the compound is relatively stable and can be stored for long periods of time. However, 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has a limited solubility in water, and its solubility can vary depending on the pH of the solution.
将来の方向性
Future research on 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% could focus on its use in drug discovery and development. Additionally, further research could be done to explore the compound’s potential applications in other fields, such as biotechnology and nanotechnology. Additionally, the compound could be studied to determine its potential toxicity and side effects. Finally, further research could be done to explore the compound’s potential use in the treatment of diseases, such as cancer and bacterial infections.
合成法
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized from isonicotinic acid by a two-step reaction. In the first step, isonicotinic acid is reacted with 3-bromo-2-chloro-2-methylpropyl bromide to form 3-bromo-2-chloro-2-methylpropyl isonicotinic acid (3-BOC-INA). In the second step, 3-BOC-INA is reacted with an amine to form 2-(3-BOC-Aminophenyl)isonicotinic acid, 95%. Both reactions can be carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid.
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-10-12(15(20)21)7-8-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSKYQTLJEZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)


